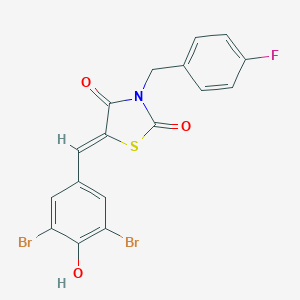
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DBHBFT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. In
Mechanism of Action
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer, anti-inflammatory, and anti-diabetic properties through various molecular pathways. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. In addition, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases. Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties, which makes it a valuable tool for research in these areas.
However, there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments. The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects are not well established, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate the molecular pathways involved in the anti-cancer, anti-inflammatory, and anti-diabetic properties of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This could provide a better understanding of the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and identify potential targets for drug development.
Another future direction is to study the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects. This could provide valuable information on the safety and efficacy of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent. Furthermore, it could help to identify potential side effects and drug interactions.
Conclusion:
In conclusion, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in research. There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, including investigating the molecular pathways involved in its therapeutic properties and studying its effects on human subjects.
Synthesis Methods
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through the reaction of 3,5-dibromo-4-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction mixture is heated under reflux for several hours until the product is obtained. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, particularly in breast cancer and colon cancer. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic properties. It has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of inflammatory cytokines in adipose tissue, which is involved in the development of insulin resistance.
properties
Product Name |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H10Br2FNO3S |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H10Br2FNO3S/c18-12-5-10(6-13(19)15(12)22)7-14-16(23)21(17(24)25-14)8-9-1-3-11(20)4-2-9/h1-7,22H,8H2/b14-7- |
InChI Key |
SYXCGECALPWAHK-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)